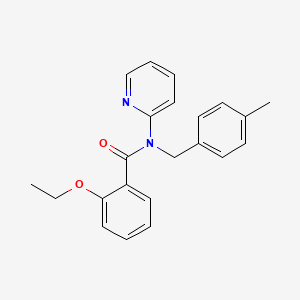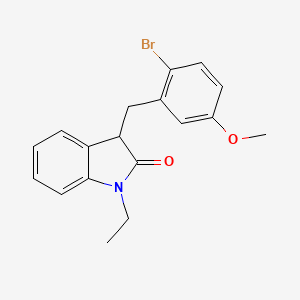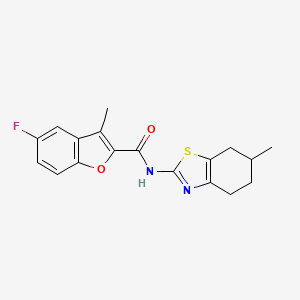
2-ethoxy-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ETHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a methylphenyl group, and a pyridinyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an appropriate amine under acidic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzamide core.
Attachment of the Methylphenyl Group: The methylphenyl group is attached via a Friedel-Crafts alkylation reaction, using a methylphenyl halide and a Lewis acid catalyst.
Addition of the Ethoxy Group:
Industrial Production Methods
Industrial production of 2-ETHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-ETHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
2-ETHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of 2-ETHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
N-pyridin-2-ylbenzamide: Shares the benzamide and pyridinyl groups but lacks the ethoxy and methylphenyl groups.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a benzamide core with different substituents, including a bromophenyl and thiazolyl group.
Uniqueness
2-ETHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the combination of its ethoxy, methylphenyl, and pyridinyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in similar compounds.
特性
分子式 |
C22H22N2O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
2-ethoxy-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H22N2O2/c1-3-26-20-9-5-4-8-19(20)22(25)24(21-10-6-7-15-23-21)16-18-13-11-17(2)12-14-18/h4-15H,3,16H2,1-2H3 |
InChIキー |
AMYHTDINKFAAGB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)C)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone](/img/structure/B11345171.png)
![Ethyl 2-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11345172.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide](/img/structure/B11345193.png)
![4-[7-(4-Chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B11345196.png)
![5-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11345198.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11345199.png)
![N-butyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methylacetamide](/img/structure/B11345200.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11345204.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide](/img/structure/B11345207.png)
![4-(2,5-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11345222.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11345228.png)

